

An In-depth Technical Guide to the Safety of Trichloromethanesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trichloromethanesulfonyl chloride*

Cat. No.: *B166823*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **Trichloromethanesulfonyl chloride** (CAS No. 2547-61-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. **Trichloromethanesulfonyl chloride** is a white to almost white crystalline powder.^[1] Key quantitative data are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	CCl ₄ O ₂ S	[1] [2]
Molecular Weight	217.87 - 217.9 g/mol	[1] [2]
CAS Number	2547-61-7	[1] [2]
Melting Point	137 - 143 °C	[1]
Boiling Point	170 °C	[1]
Density	1.800 g/cm ³	[1]
Vapor Pressure	1.14 mmHg at 25°C	[3]
Solubility	Soluble in Toluene	[4]
Appearance	White to almost white powder/crystal	[1]

Hazard Identification and Classification

Trichloromethanesulfonyl chloride is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

GHS Classification:

Hazard Class	Category	GHS Hazard Statement
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Source:[\[2\]](#)

Pictograms:

Corrosion, Health Hazard

Signal Word: Danger[\[2\]](#)

Hazard Statements:

- H314: Causes severe skin burns and eye damage.[\[2\]](#)
- H318: Causes serious eye damage.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Precautionary Statements: A comprehensive list of precautionary statements can be found in various safety data sheets. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking immediate medical attention in case of exposure.[\[2\]](#)

Experimental Protocols for Safety Assessment

The hazard classifications of **Trichloromethanesulfonyl chloride** are determined through standardized experimental protocols. While specific study reports for this compound are not publicly available, the methodologies follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Corrosion/Irritation

The potential for **Trichloromethanesulfonyl chloride** to cause skin corrosion is likely assessed using a method similar to the OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method.[\[1\]](#)

Methodology Overview:

- Test System: A commercially available reconstituted human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[\[3\]](#)

- Procedure: The test chemical is applied topically to the skin tissue model for specific exposure periods.[1]
- Viability Assessment: After exposure, the cell viability of the skin tissue is determined using a colorimetric assay, typically the MTT assay. The reduction in cell viability compared to negative controls indicates the level of cytotoxicity.[5]
- Classification: The degree of cell viability reduction after defined exposure times is used to classify the chemical as corrosive or non-corrosive.[1]

Serious Eye Damage/Eye Irritation

To evaluate the potential for serious eye damage, a method such as the OECD Test Guideline 437: Bovine Corneal Opacity and Permeability Test Method (BCOP) is often employed.[6]

Methodology Overview:

- Test System: The BCOP assay uses isolated bovine corneas, which are by-products from abattoirs.[7]
- Procedure: The test chemical is applied to the epithelial surface of the cornea. The cornea is then incubated for a defined period.[7]
- Endpoint Measurement: Two key endpoints are measured:
 - Corneal Opacity: The cloudiness of the cornea is measured using an opacitometer.
 - Corneal Permeability: The passage of a fluorescent dye (e.g., sodium fluorescein) through the cornea is measured with a spectrophotometer.
- Classification: The opacity and permeability measurements are used to calculate an in vitro irritancy score, which helps to classify the substance's potential for causing serious eye damage.[6]

Acute Inhalation Toxicity

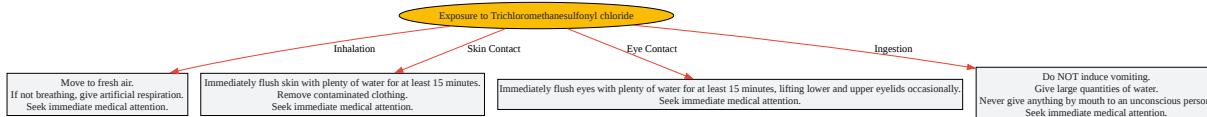
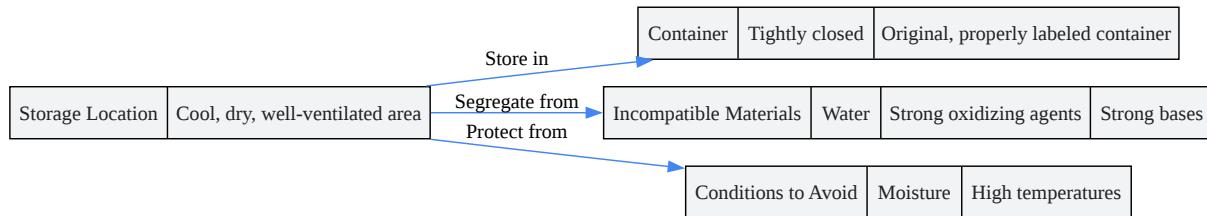
The respiratory irritation potential is typically assessed through studies following guidelines like the OECD Test Guideline 403: Acute Inhalation Toxicity.[8]

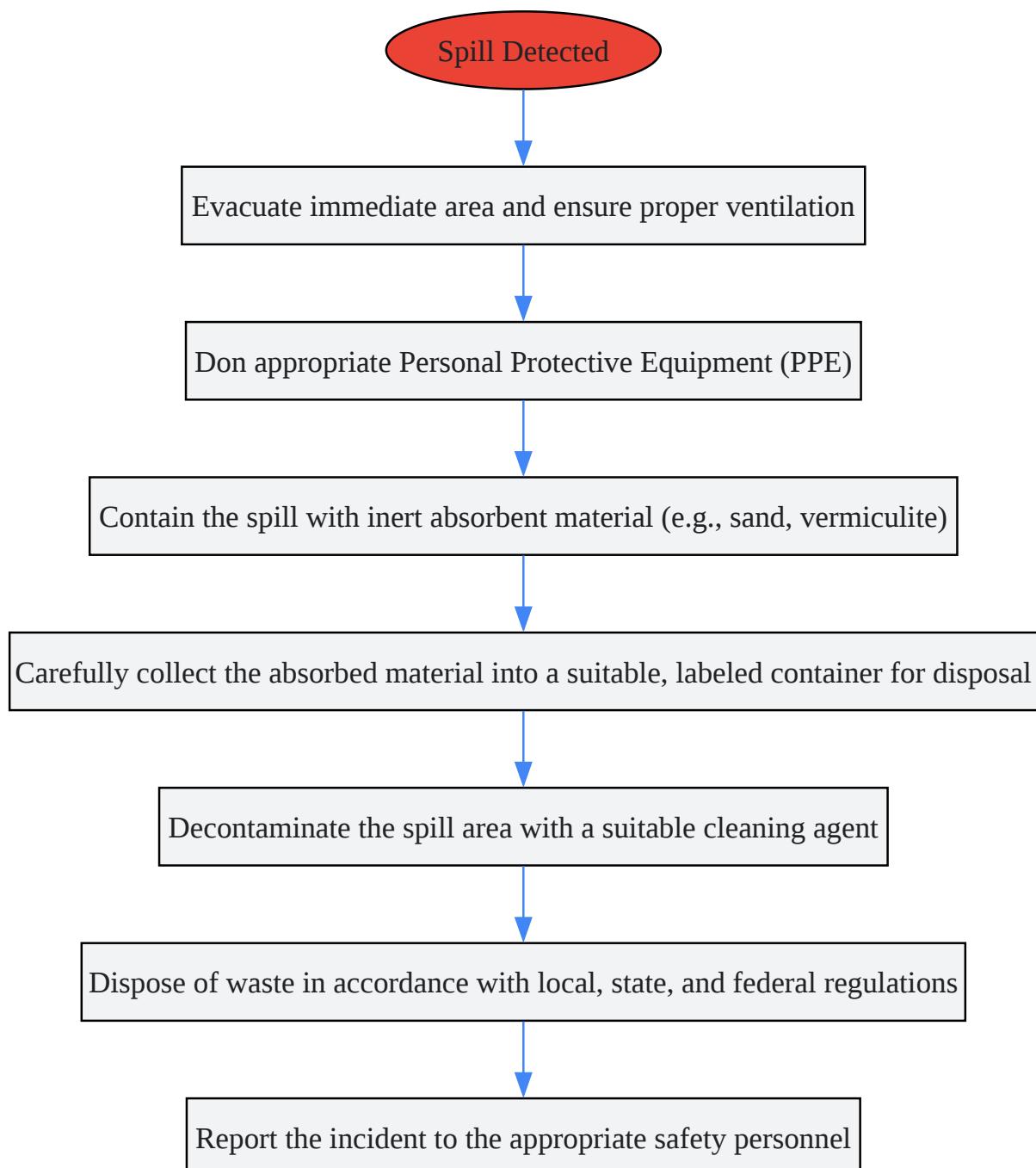
Methodology Overview:

- **Test System:** The test is conducted on a suitable animal model, typically rats.[\[8\]](#)
- **Procedure:** Animals are exposed to the test substance as a vapor, dust, or aerosol in an inhalation chamber for a defined period (usually 4 hours). Multiple concentration groups are typically used.[\[8\]](#)
- **Observation:** The animals are observed for signs of toxicity and mortality during and after the exposure period (typically for 14 days).[\[8\]](#)
- **Endpoint Measurement:** The primary endpoint is the LC50 (lethal concentration 50), which is the concentration of the substance in the air that is expected to cause the death of 50% of the test animals. Clinical observations and post-mortem examinations are also conducted.[\[8\]](#)
[\[9\]](#)

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with **Trichloromethanesulfonyl chloride**.



Personal Protective Equipment (PPE)


When handling this chemical, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, and inhalation.

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Storage

Trichloromethanesulfonyl chloride should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 3. episkin.com [episkin.com]
- 4. acs.org [acs.org]
- 5. iivs.org [iivs.org]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. criver.com [criver.com]
- 8. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 9. epa.gov [epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safety of Trichloromethanesulfonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166823#trichloromethanesulfonyl-chloride-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com